molecular formula C10H9Br2NO B1374089 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one CAS No. 1342077-83-1

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Cat. No.: B1374089
CAS No.: 1342077-83-1
M. Wt: 318.99 g/mol
InChI Key: YHPLZPNTZCHOSS-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromine atom attached to both the pyrrolidinone ring and the phenyl ring

Scientific Research Applications

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one typically involves the bromination of 1-(3-bromophenyl)pyrrolidin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the compound into different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)pyrrolidin-2-one: Lacks the additional bromine atom on the pyrrolidinone ring.

    3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a pyrrolidinone ring.

    1-(3-Bromophenyl)pyrrolidine: Does not have the carbonyl group present in pyrrolidinones.

Uniqueness

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-1-(3-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPLZPNTZCHOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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